molecular formula C17H12FN5S B2833077 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine CAS No. 852375-12-3

3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine

Cat. No.: B2833077
CAS No.: 852375-12-3
M. Wt: 337.38
InChI Key: XJKIGYHZVURABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a scaffold known for its diverse pharmacological applications, including bromodomain inhibition . Its structure features a triazolo-pyridazine core substituted with a 3-fluorophenyl group at position 3 and a sulfanylmethylpyridine moiety at position 4.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-14-5-1-4-13(9-14)17-21-20-15-6-7-16(22-23(15)17)24-11-12-3-2-8-19-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKIGYHZVURABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine typically involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with pyridine-3-methanethiol in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazolopyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, catalyst systems may be employed to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine core.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound is compared to analogs with modifications in substituents, linkage groups, and core substitutions. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name/Structure Substituents/Linkage Molecular Weight (g/mol) Key Features Reference
Target Compound : 3-({[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine - 3-Fluorophenyl
- 6-(Sulfanylmethyl)pyridine
~345.37* High electronegativity (F), moderate solubility (pyridine), and potential BRD4 affinity .
2-(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine (CAS 891105-63-8) - 3-(2-Chloro-6-fluorophenylmethyl)sulfanyl
- 6-Pyridine
371.82 Bulky chloro-fluoro substituent; higher molecular weight may reduce bioavailability .
N-(2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-methoxybenzamide (CAS 1021030-86-3) - 6-Oxyethylamine
- 2-Methoxybenzamide
~409.43 Oxygen linker improves flexibility; benzamide enhances hydrogen bonding .
2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204297-71-1) - 6-Oxyethylamine 273.27 Smaller size and primary amine group may enhance membrane permeability .
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide - 3-Trifluoromethyl
- Pyrrolidinyl-propenamide
~447.42 Trifluoromethyl boosts metabolic stability; pyrrolidine aids in target engagement .

*Estimated based on molecular formula (C₁₇H₁₂FN₅S).

Biological Activity

The compound 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a derivative of triazolopyridazine that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H11FN4S
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 872696-22-5

This compound features a pyridine ring substituted with a triazolopyridazine moiety and a sulfanyl group, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

  • Case Study : A study evaluating derivatives of triazolo[4,3-b]pyridazine reported that certain compounds exhibited strong cytotoxic effects with IC50 values as low as 0.163 μM against c-Met and Pim-1 kinases, which are critical in cancer progression .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways:

  • Inhibition of c-Met and Pim-1 Kinases : These kinases play crucial roles in tumor growth and survival. Inhibiting their activity can lead to reduced proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Research indicates that derivatives can enhance apoptosis by increasing caspase-9 activity and altering cell cycle dynamics, particularly in breast cancer cell lines like MCF-7 .

Antimicrobial Activity

Triazolopyridazine derivatives have also been explored for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities:

  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of c-Met/Pim-1
Induction of ApoptosisIncreased caspase activity
AntimicrobialDisruption of cell membranes

Case Studies

  • Anticancer Efficacy :
    • Compounds derived from triazolopyridazines were screened against 60 cancer cell lines.
    • Notable compounds demonstrated GI% values indicating significant growth inhibition .
  • Antimicrobial Properties :
    • Studies on related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of triazolo-pyridazine derivatives typically involves two primary steps: (1) nucleophilic substitution to attach the sulfanyl-methyl-pyridine group to the triazolo-pyridazine core, and (2) cyclization to form the fused heterocyclic system. For example, analogous compounds are synthesized using phosphorus oxychloride as a cyclizing agent under reflux conditions . Optimization strategies include using catalysts (e.g., palladium for cross-coupling reactions) to improve yield and purity , and employing solvents like ethanol or DMF to enhance solubility. Reaction temperature gradients (e.g., 60–100°C) and stoichiometric ratios (1:1.2 for nucleophilic substitution) are critical for minimizing by-products .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • X-ray crystallography : Resolves 3D conformation and confirms bond angles/ring fusion .
  • NMR spectroscopy (1H, 13C, 19F): Validates functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and methyl-sulfanyl linkages .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₂F₂N₆S₂).
  • HPLC : Assesses purity (>95% for pharmacological studies) using reverse-phase C18 columns .

Q. How can researchers assess the compound’s potential biological activity?

Preliminary evaluation involves in vitro assays targeting pathways relevant to analogous triazolo-pyridazines:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with comparisons to reference drugs like ciprofloxacin .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the fluorophenyl group’s electron-withdrawing properties for target binding .
  • Structure-activity relationship (SAR) : Compare with derivatives (e.g., chloro- or methoxy-substituted analogs) to identify critical substituents .

Advanced Research Questions

Q. What strategies resolve low synthetic yields during scale-up?

  • Continuous flow reactors : Reduce side reactions by maintaining precise temperature/residence time control (e.g., 70°C, 30-minute retention) .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann couplings) improve efficiency in sulfanyl group attachment .
  • Purification optimization : Use flash chromatography with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to isolate high-purity product .

Q. How should conflicting data in biological activity studies be analyzed?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests) .
  • Compound stability : Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation .
  • Metabolite interference : Use LC-MS to identify active metabolites in cell-based assays .
  • Target specificity : Employ siRNA knockdown or CRISPR-edited cell lines to validate mechanistic hypotheses .

Q. What rational modifications enhance pharmacokinetic properties?

  • Solubility : Introduce hydrophilic groups (e.g., sulfonamide at the pyridine ring) via nucleophilic substitution .
  • Metabolic stability : Replace labile groups (e.g., methyl-sulfanyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Blood-brain barrier penetration : Incorporate fluorine atoms at strategic positions (e.g., para-fluorine on phenyl groups) to improve lipophilicity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.